molecular formula C₁₇H₃₂O₄ B1144858 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid CAS No. 13050-58-3

9-((2-Ethylhexyl)oxy)-9-oxononanoic acid

Cat. No.: B1144858
CAS No.: 13050-58-3
M. Wt: 300.43
InChI Key:
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Description

9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is an organic compound with a complex structure that includes an ethylhexyl group and a nonanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid typically involves the esterification of nonanoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

9-((2-Ethylhexyl)oxy)-9-oxononanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The ethylhexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

9-((2-Ethylhexyl)oxy)-9-oxononanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its hydrophobic ethylhexyl group enables it to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: Similar in structure but lacks the nonanoic acid backbone.

    Octyl methoxycinnamate: Shares the ethylhexyl group but has a different functional group and application.

Properties

IUPAC Name

9-(2-ethylhexoxy)-9-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-3-5-11-15(4-2)14-21-17(20)13-10-8-6-7-9-12-16(18)19/h15H,3-14H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAIBOPSTMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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